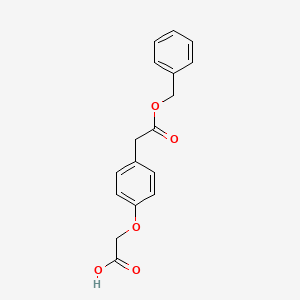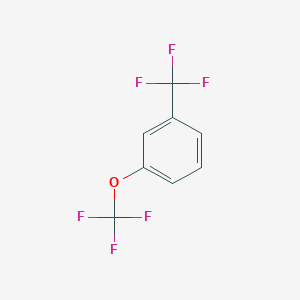
1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene
Übersicht
Beschreibung
The trifluoromethyl group is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom. It is often used in pharmaceuticals, agrochemicals, and materials due to its unique properties .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is a challenging task in organic synthesis. These compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of three fluorine atoms attached to a carbon atom. This structure is often found in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
The chemical reactions involving trifluoromethyl-containing compounds often involve the activation of the C–F bond, which is the strongest single bond in organic compounds. This activation allows for the synthesis of diverse fluorinated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the presence of the trifluoromethyl group. This group imparts unique properties to these compounds, making them useful in various applications .Wissenschaftliche Forschungsanwendungen
Nucleophilic Trifluoromethoxylation
A study by Duran-Camacho et al. (2021) introduced an isolable pyridinium trifluoromethoxide salt as an effective source for SN2 reactions to form trifluoromethyl ethers. This process enhances the synthesis of trifluoromethoxy-containing compounds, which are valuable in developing pharmaceuticals and agrochemicals due to their unique pharmacological properties (Duran-Camacho et al., 2021).
Synthesis of Aliphatic Trifluoromethyl Ethers
Marrec et al. (2010) reported a method for the trifluoromethoxylation of aliphatic substrates using 2,4‐dinitro(trifluoromethoxy)benzene. This process allows for the introduction of the trifluoromethoxy group into aliphatic chains, demonstrating its versatility in organic synthesis and potential in drug development (Marrec et al., 2010).
Facile Synthesis of Trifluoromethoxylated Aromatic Compounds
Feng and Ngai (2016) described a user-friendly protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, which are crucial synthetic building blocks for discovering and developing new pharmaceuticals, agrochemicals, and functional materials. Their approach addresses the challenges in the conventional synthesis of trifluoromethoxylated aromatic compounds (Feng & Ngai, 2016).
Catalytic Trifluoromethoxylation Reactions
Recent advancements in catalytic approaches for the preparation of trifluoromethyl ethers have been summarized by Lee et al. (2018). Their review highlights new synthetic methods that enable access to these valuable compounds, emphasizing their importance in life and materials sciences (Lee, Lee, & Ngai, 2018).
Trifluoromethyl Benzoate as a Trifluoromethoxylation Reagent
Zhou et al. (2018) developed trifluoromethyl benzoate (TFBz) as a new, shelf-stable trifluoromethoxylation reagent. This compound demonstrates broad synthetic applications, including in the halogenation of arynes and nucleophilic substitution of alkyl halides, showcasing its potential in synthesizing trifluoromethyl ethers efficiently (Zhou et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(trifluoromethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)5-2-1-3-6(4-5)15-8(12,13)14/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUIYXQIANMNHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301242430 | |
| Record name | 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene | |
CAS RN |
42908-82-7 | |
| Record name | 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42908-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



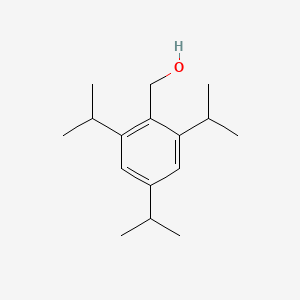

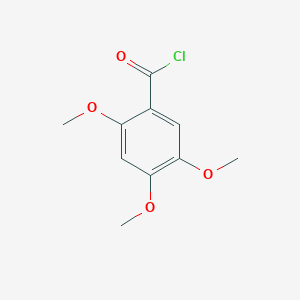
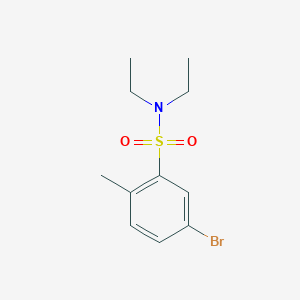
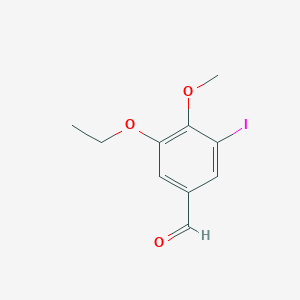
![5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B3136918.png)
![{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone](/img/structure/B3136926.png)
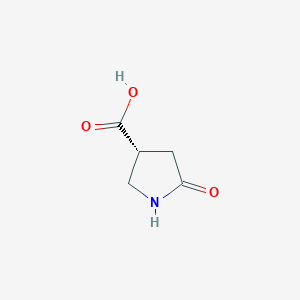

![N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide](/img/structure/B3136948.png)
![2-Methoxy-11H-indolo[3,2-c]quinoline](/img/structure/B3136962.png)
![Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)](/img/structure/B3136970.png)
